Essential Scaffold for Potent Antitubercular Activity: 3-Phenyl Substitution is Mandatory for MIC Values Below 10 µM
A library of 4-hydroxyquinolin-2(1H)-ones was evaluated for activity against Mycobacterium tuberculosis H37Ra. Thirteen derivatives, all sharing a common 3-phenyl substituent, showed minimal inhibitory concentrations (MIC) below 10 µM, whereas analogs lacking this 3-phenyl group were inactive. The most potent derivative, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38), had an MIC of 3.2 µM [1].
| Evidence Dimension | Antitubercular activity (MIC) |
|---|---|
| Target Compound Data | 4-Hydroxyquinolin-2(1H)-ones with a 3-phenyl substituent: MIC < 10 µM |
| Comparator Or Baseline | 4-Hydroxyquinolin-2(1H)-ones without a 3-phenyl substituent: Inactive |
| Quantified Difference | Activity vs. inactivity |
| Conditions | Mycobacterium tuberculosis H37Ra in vitro assay |
Why This Matters
This demonstrates that the 3-phenyl group is a critical pharmacophore for antitubercular activity, making the 3-phenyl-2(1H)-quinolinone scaffold an indispensable starting point for this class of agents.
- [1] De Vreese, R., et al. (2017). Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones. European Journal of Medicinal Chemistry, 138, 491-500. DOI: 10.1016/j.ejmech.2017.06.057 View Source
